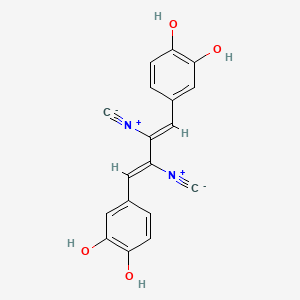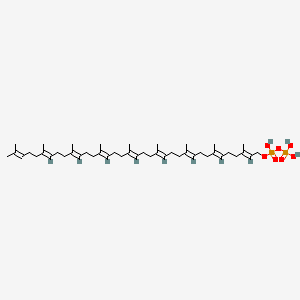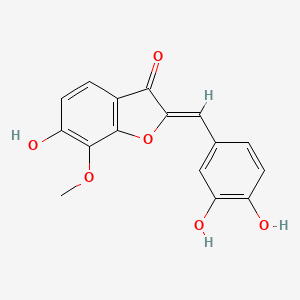![molecular formula C51H94O6 B1241272 [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate](/img/structure/B1241272.png)
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. The specific fatty acids in this compound are palmitic acid (16:0) and two palmitoleic acids (16:1(9Z)). Triglycerides are essential components of body fat in humans and other animals, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate typically involves esterification reactions where glycerol reacts with the fatty acids. The reaction is catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process can be summarized as follows:
Esterification: Glycerol reacts with palmitic acid and palmitoleic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of triglycerides like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous reactors and advanced separation techniques. The fatty acids used are typically derived from natural sources such as vegetable oils or animal fats .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and enzymes like lipases.
Oxidation: Reacting with oxygen to form peroxides and other oxidative products, especially at the double bonds in the palmitoleic acids.
Hydrogenation: Adding hydrogen to the double bonds in the presence of a catalyst to form saturated fatty acids.
Common Reagents and Conditions
Hydrolysis: Water and lipase enzymes at physiological temperatures.
Oxidation: Oxygen or air, often accelerated by light or heat.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel under high pressure and temperature.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and palmitoleic acid.
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated triglycerides with palmitic acid.
Scientific Research Applications
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its impact on health, particularly in relation to cardiovascular diseases and metabolic disorders.
Industry: Used in the formulation of cosmetics, food products, and biofuels
Mechanism of Action
The mechanism of action of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids. The compound also plays a role in signaling pathways related to lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
TG(160/160/181(9Z))[iso3]: Contains palmitic acid and oleic acid instead of palmitoleic acid.
TG(160/181(9Z)/181(9Z))[iso3]: Contains oleic acid instead of palmitoleic acid.
TG(160/160/160)[iso3]: Contains only palmitic acid
Uniqueness
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate is unique due to the presence of two palmitoleic acids, which contain double bonds at the 9th carbon position. This structural feature influences its chemical reactivity and biological functions, making it distinct from other triglycerides that contain different fatty acids .
Properties
Molecular Formula |
C51H94O6 |
|---|---|
Molecular Weight |
803.3 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21-/t48-/m0/s1 |
InChI Key |
RUOVJPPUXXFZPC-YZEIBMOJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;1-methyl-4-(8-methyl-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine](/img/structure/B1241193.png)


![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)




